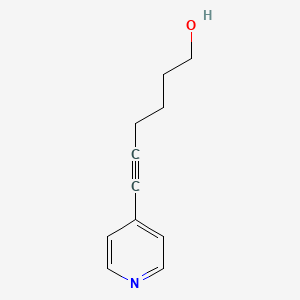

6-(4-Pyridinyl)-5-hexyn-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

6-pyridin-4-ylhex-5-yn-1-ol |

InChI |

InChI=1S/C11H13NO/c13-10-4-2-1-3-5-11-6-8-12-9-7-11/h6-9,13H,1-2,4,10H2 |

InChI Key |

WLFJEVSNYKTRRN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C#CCCCCO |

Origin of Product |

United States |

Chemical Transformations and Reactivity Studies of 6 4 Pyridinyl 5 Hexyn 1 Ol Derivatives

Reactivity of the Terminal Alkyne Moiety

The carbon-carbon triple bond of the terminal alkyne in 6-(4-Pyridinyl)-5-hexyn-1-ol is a region of high electron density, making it susceptible to a variety of addition and coupling reactions.

Participation in Cycloaddition Reactions (e.g., [2+2] cycloadditions, Diels-Alder reactions)

The terminal alkyne of this compound can act as a dienophile in Diels-Alder reactions, a powerful method for forming six-membered rings. wikipedia.orgorganic-chemistry.orgsigmaaldrich.com This type of reaction, a [4+2] cycloaddition, involves the interaction of the 2 π-electrons of the alkyne with the 4 π-electrons of a conjugated diene. organic-chemistry.orgsigmaaldrich.com The reaction is typically thermally allowed and results in the formation of a substituted cyclohexene derivative. wikipedia.orgvarsitytutors.com The presence of electron-withdrawing or electron-donating groups on the dienophile can influence the reaction rate and regioselectivity. organic-chemistry.org In the context of this compound, the pyridine (B92270) ring can influence the electronic properties of the alkyne and thus its reactivity as a dienophile.

While specific examples of [2+2] cycloadditions with this compound are not extensively documented, this mode of reactivity is a known transformation for alkynes, typically requiring photochemical activation to form cyclobutene derivatives.

A variant of cycloaddition is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom. wikipedia.orgsigmaaldrich.com This provides a route to six-membered heterocyclic compounds. sigmaaldrich.com Additionally, dipolar cycloaddition reactions represent another pathway for the formation of heterocyclic systems. For instance, the reaction with azides can yield triazole derivatives, a reaction of significant interest in medicinal chemistry.

| Reaction Type | Reactant | Product Type | Key Features |

| Diels-Alder | Conjugated Diene | Substituted Cyclohexene | Forms a six-membered ring, thermally allowed [4+2] cycloaddition. wikipedia.orgorganic-chemistry.orgvarsitytutors.com |

| Hetero-Diels-Alder | Heterodiene or Heterodienophile | Six-membered Heterocycle | Incorporates a heteroatom (e.g., N, O) into the ring. wikipedia.orgsigmaaldrich.com |

| [2+2] Cycloaddition | Alkene | Cyclobutene | Typically requires photochemical conditions. |

| Dipolar Cycloaddition | 1,3-Dipole (e.g., Azide) | Five-membered Heterocycle (e.g., Triazole) | Versatile method for heterocycle synthesis. nih.gov |

Oxidative Coupling Reactions

The terminal alkyne of this compound can undergo oxidative coupling reactions, which are processes that form new carbon-carbon bonds through the use of an oxidant. unirioja.es These reactions can be either homocoupling, where two molecules of the same alkyne are joined, or heterocoupling, where two different alkynes are coupled. Common catalysts for these transformations include copper and palladium salts.

The Glaser coupling is a classic example of the homocoupling of terminal alkynes, typically employing a copper(I) salt, a base, and an oxidant such as oxygen. The Eglinton and Hay couplings are related reactions that utilize copper(II) salts. These reactions proceed through the formation of a copper acetylide intermediate.

Palladium-catalyzed couplings, such as the Sonogashira coupling, while typically a cross-coupling reaction with aryl or vinyl halides, can also be adapted for the homocoupling of terminal alkynes. Oxidative coupling reactions are a valuable tool for the synthesis of symmetrical and unsymmetrical diynes, which are important building blocks in materials science and medicinal chemistry.

| Coupling Reaction | Catalyst/Reagents | Product | Description |

| Glaser Coupling | Cu(I) salt, Base, O2 | Symmetrical Diyne | Homocoupling of terminal alkynes. |

| Eglinton Coupling | Cu(II) salt, Pyridine | Symmetrical Diyne | Intramolecular or intermolecular homocoupling. |

| Hay Coupling | Cu(I) salt, TMEDA, O2 | Symmetrical Diyne | A modification of the Glaser coupling. |

Hydration and Hydroamination Reactions

The terminal alkyne of this compound can undergo hydration, the addition of water across the triple bond, to form carbonyl compounds. mdpi.com This reaction can be catalyzed by various transition metals, including mercury, gold, and ruthenium. mdpi.commdma.ch The regioselectivity of the hydration is a key consideration. According to Markovnikov's rule, the addition of water to a terminal alkyne typically yields a methyl ketone. mdma.ch However, anti-Markovnikov hydration, which yields an aldehyde, can be achieved using specific catalytic systems, such as certain ruthenium complexes. mdma.ch

Hydroamination, the addition of an N-H bond across the alkyne, is another important transformation. This reaction can be catalyzed by a variety of metals, including gold, palladium, and ruthenium, and provides a direct route to imines, enamines, and nitrogen-containing heterocycles. mdpi.comrsc.orgacs.org The reaction can proceed with either Markovnikov or anti-Markovnikov selectivity depending on the catalyst and reaction conditions. rsc.org Frustrated Lewis pairs have also been shown to effect the hydroamination of terminal alkynes. nih.gov

| Reaction | Catalyst | Product (Major) | Regioselectivity |

| Hydration | Hg(II), Au(III) | Methyl Ketone | Markovnikov mdma.ch |

| Hydration | RuCpCl(PR3)2 | Aldehyde | Anti-Markovnikov mdma.ch |

| Hydroamination | Gold complexes | Imine/Enamine | Varies with catalyst mdpi.comrsc.org |

| Hydroamination | Palladium complexes | Imine | Markovnikov acs.org |

Transformations Involving the Primary Alcohol Functionality

The primary alcohol group in this compound is a versatile functional group that can be readily transformed into other functionalities, such as esters and aldehydes.

Esterification Reactions

The primary alcohol of this compound can be converted to an ester through reaction with a carboxylic acid or its derivative. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.com This is an equilibrium process, and the reaction is often driven to completion by removing the water formed as a byproduct or by using an excess of one of the reactants. masterorganicchemistry.com

Alternatively, more reactive acylating agents such as acid chlorides or anhydrides can be used to achieve esterification under milder conditions, often in the presence of a base like pyridine to neutralize the acidic byproduct. Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is another effective method for forming esters from alcohols and carboxylic acids, particularly for sterically hindered substrates.

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Equilibrium reaction, often requires removal of water. masterorganicchemistry.com |

| Acylation with Acid Chloride | Acid Chloride, Base (e.g., Pyridine) | Generally high yielding and proceeds under mild conditions. |

| Acylation with Acid Anhydride | Acid Anhydride, Base or Acid Catalyst | Similar to acid chlorides, often used for acetylation. |

| Steglich Esterification | Carboxylic Acid, DCC, DMAP (cat.) | Mild conditions, suitable for sensitive substrates. |

Oxidation Reactions

The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. rdd.edu.iq For the selective oxidation to the aldehyde, mild oxidizing agents that are soluble in organic solvents under anhydrous conditions are typically used to prevent over-oxidation to the carboxylic acid. rdd.edu.iqresearchgate.net A widely used reagent for this transformation is Pyridinium Chlorochromate (PCC), also known as the Corey-Suggs reagent. rdd.edu.iqresearchgate.netorganicchemistrytutor.com Other common reagents for this selective oxidation include Pyridinium Dichromate (PDC) and the Collins reagent. organicchemistrytutor.com Swern oxidation and Dess-Martin periodinane are also effective methods for the mild oxidation of primary alcohols to aldehydes.

To achieve oxidation to the carboxylic acid, stronger oxidizing agents are required, often in aqueous conditions. Reagents such as potassium permanganate (KMnO4), chromic acid (generated from CrO3 and H2SO4, the Jones reagent), or sodium hypochlorite in the presence of a catalyst can be employed for this transformation.

| Desired Product | Oxidizing Agent | Solvent | Key Features |

| Aldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Mild, selective oxidation to the aldehyde. rdd.edu.iqresearchgate.netorganicchemistrytutor.com |

| Aldehyde | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Mild conditions, avoids chromium reagents. |

| Carboxylic Acid | Potassium Permanganate (KMnO4) | Aqueous base, then acid | Strong oxidizing agent. |

| Carboxylic Acid | Jones Reagent (CrO3, H2SO4) | Acetone | Strong, acidic conditions. |

Modifications of the Pyridine Ring System

General principles of pyridine chemistry suggest that the pyridine ring in "this compound" could be susceptible to various modifications. However, without experimental data, any discussion remains speculative.

Functionalization of Pyridine for Ligand Design

The functionalization of the pyridine moiety is a common strategy in the design of ligands for coordination chemistry. Typical transformations include N-alkylation to form pyridinium salts, N-oxidation to pyridine-N-oxides, and electrophilic or nucleophilic substitution on the pyridine ring. These modifications can alter the steric and electronic properties of the pyridine, influencing its coordination behavior.

For a molecule like "this compound," such functionalizations would be expected to modulate its properties as a ligand. For instance, N-alkylation would introduce a positive charge, potentially altering its binding affinity and solubility. N-oxidation would increase the electron density on the ring, making it more susceptible to electrophilic substitution at the C2 and C4 positions, and the oxygen atom itself could act as a coordination site.

However, no studies have been found that specifically investigate these transformations on "this compound" for the purpose of ligand design. Therefore, no data on reaction conditions, yields, or the properties of the resulting ligands can be provided.

Construction of Fused Pyridine Heterocycles

The synthesis of fused pyridine heterocycles, such as furo[2,3-b]pyridines or pyrrolo[2,3-b]pyridines, often involves the cyclization of appropriately substituted pyridine precursors. The alkynyl group in "this compound" and the adjacent pyridine ring, in principle, could serve as components in such cyclization reactions.

Methodologies for the synthesis of these fused systems from various pyridine derivatives are documented in the chemical literature. These strategies often involve transition-metal-catalyzed reactions or intramolecular cyclizations. For example, a common route to furo[2,3-b]pyridines involves the cyclization of a 2-alkynyl-3-hydroxypyridine. To apply this to "this compound," the pyridine ring would first need to be functionalized to introduce a reactive group adjacent to the alkynyl substituent, which could then participate in a cyclization.

As there is no published research detailing the use of "this compound" as a starting material for the construction of fused pyridine heterocycles, no specific reaction pathways, conditions, or characterization of the resulting fused systems can be reported.

Advanced Spectroscopic Characterization and Analytical Method Development

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed insights into the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, connectivity, and chemical environment of protons within a molecule. The ¹H NMR spectrum of 6-(4-Pyridinyl)-5-hexyn-1-ol is characterized by distinct signals corresponding to the pyridinyl and hexynol (B8569683) moieties.

The protons of the pyridinyl ring typically appear in the aromatic region of the spectrum. Specifically, the two protons ortho to the nitrogen atom are expected to resonate as a doublet, while the two protons meta to the nitrogen will also present as a doublet, due to spin-spin coupling.

The aliphatic portion of the molecule, the hexyn-1-ol chain, gives rise to several key signals. The methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH) are expected to appear as a triplet. The signal for the hydroxyl proton (-OH) is often a broad singlet, and its chemical shift can be concentration and solvent dependent. The methylene protons adjacent to the alkyne and the other methylene groups in the chain will exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.55 | d | 2H | H-2', H-6' (Pyridinyl) |

| ~7.25 | d | 2H | H-3', H-5' (Pyridinyl) |

| ~3.65 | t | 2H | H-1 |

| ~2.50 | t | 2H | H-4 |

| ~1.80 | m | 2H | H-2 |

| ~1.65 | m | 2H | H-3 |

| Variable | br s | 1H | -OH |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridinyl ring will resonate in the downfield region, typically between 120 and 150 ppm. The quaternary carbon of the pyridine (B92270) ring attached to the alkyne will have a characteristic chemical shift. The two sp-hybridized carbons of the alkyne functional group are expected to appear in the range of 80-90 ppm. The aliphatic carbons of the hexynol chain will be found in the upfield region of the spectrum, with the carbon bearing the hydroxyl group (-CH₂OH) being the most deshielded among them.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2', C-6' (Pyridinyl) |

| ~131.0 | C-4' (Pyridinyl) |

| ~125.0 | C-3', C-5' (Pyridinyl) |

| ~91.0 | C-5 |

| ~81.0 | C-6 |

| ~62.0 | C-1 |

| ~32.0 | C-2 |

| ~25.0 | C-3 |

| ~19.0 | C-4 |

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C₁₁H₁₃NO. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS is invaluable for assessing the purity of a sample of this compound and for identifying any potential impurities or byproducts from its synthesis. The retention time from the gas chromatogram provides a characteristic identifier for the compound under specific analytical conditions, while the mass spectrum of the eluting peak confirms its identity. Fragmentation patterns observed in the mass spectrum can provide further structural confirmation. Common fragmentation pathways for this molecule would likely involve cleavage of the aliphatic chain and fragmentation of the pyridine ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The infrared spectrum of this compound is expected to display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. The C-H stretching vibrations of the aromatic pyridinyl ring and the aliphatic hexynol chain will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. A key feature will be the C≡C stretching vibration of the internal alkyne, which is expected to be a weak to medium intensity band in the region of 2100-2260 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. Finally, a strong C-O stretching vibration from the primary alcohol will be present around 1050 cm⁻¹.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad, Strong | O-H Stretch (Alcohol) |

| 3000-3100 | Medium | C-H Stretch (Aromatic) |

| 2850-3000 | Medium | C-H Stretch (Aliphatic) |

| 2100-2260 | Weak-Medium | C≡C Stretch (Internal Alkyne) |

| 1400-1600 | Medium-Strong | C=N, C=C Stretch (Pyridine Ring) |

| ~1050 | Strong | C-O Stretch (Primary Alcohol) |

Note: Predicted absorption bands are based on characteristic functional group frequencies.

Advanced Techniques for Isotopic Labeling and Analysis

Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and performing advanced structural analysis.

Site-selective deuteration involves replacing specific hydrogen atoms in a molecule with deuterium. For this compound, the pyridine ring is a prime target for such modifications. Modern catalytic methods allow for precise control over which positions on the ring are deuterated.

Recent research has demonstrated several strategies applicable to pyridine derivatives. For instance, base-mediated deuteration using reagents like potassium tert-butoxide (KOtBu) in a deuterated solvent (DMSO-d₆) can achieve labeling at the positions meta and para to the nitrogen atom. rsc.org Alternatively, using a transition-metal-free catalyst such as barium oxide (BaO) with D₂ gas has been shown to enable selective deuteration at the α-position of the pyridine ring. rsc.org

Furthermore, photodriven and electrochemical methods have emerged as powerful, metal-free strategies for deuteration, often using inexpensive D₂O as the deuterium source. thieme-connect.deresearchgate.netbohrium.com These techniques could be adapted to selectively introduce deuterium at the C4 position of the pyridine ring in this compound, providing a valuable isotopically labeled standard for advanced analytical studies. bohrium.com

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by molecules in the gas phase, causing transitions between rotational energy levels. The resulting spectrum is exquisitely sensitive to the molecule's mass distribution (moments of inertia), providing an unambiguous determination of its three-dimensional structure. aip.orgnih.gov

An MRR analysis of this compound would yield highly precise rotational constants. These constants are directly related to the molecule's geometry, allowing for the precise calculation of bond lengths and angles. MRR is capable of distinguishing between different conformational isomers, which may exist due to rotation around the single bonds in the alkyl chain.

Crucially, MRR can definitively confirm the outcome of the site-selective deuteration studies described previously. The substitution of a single hydrogen atom with a heavier deuterium isotope causes a predictable and measurable shift in the molecule's moments of inertia and, consequently, its rotational spectrum. nih.gov By comparing the MRR spectrum of the deuterated compound to the original, the exact location of the deuterium atom can be confirmed with unparalleled accuracy, a task that can be challenging for other spectroscopic methods like NMR. acs.orgnih.gov

Chromatographic Method Development and Validation

Chromatography is essential for separating the target compound from impurities and for accurate quantification. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose.

Developing a robust HPLC method for this compound is critical for assessing its purity after synthesis and for quantitative analysis in various matrices. Given the compound's structure, which contains both a polar alcohol group and a moderately non-polar pyridyl-alkyne moiety, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. mdpi.com

The method would employ a stationary phase with non-polar characteristics, such as a C18 (octadecylsilyl) column. Separation would be achieved using a polar mobile phase, likely a gradient mixture of water and an organic solvent like acetonitrile. sigmaaldrich.com Due to the basic nature of the pyridine nitrogen, controlling the pH of the mobile phase with a buffer (e.g., ammonium (B1175870) acetate) or a small amount of acid (e.g., formic acid) is crucial to ensure sharp, symmetrical peaks and reproducible retention times. nih.gov

Detection can be readily accomplished using a UV-Vis detector, as the pyridine ring acts as a chromophore, absorbing light in the UV region. A detection wavelength around 250 nm would be appropriate for this purpose. sielc.com

For the method to be considered reliable, it must undergo rigorous validation according to established guidelines. This involves assessing key performance parameters including:

Linearity: Demonstrating a direct proportionality between detector response and analyte concentration over a specified range.

Accuracy: Measuring the closeness of the experimental value to the true value.

Precision: Assessing the degree of scatter in results from multiple analyses of the same sample.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable precision and accuracy. sigmaaldrich.com

Table 3: Proposed HPLC Method Parameters for this compound

| Parameter | Proposed Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for moderately polar analytes. nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution provides efficient separation of impurities with varying polarities. Acid modifier ensures good peak shape for the basic pyridine moiety. sielc.com |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | UV at 250 nm | The pyridine ring provides strong UV absorbance for sensitive detection. sielc.com |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

Chiral Chromatography for Enantiomeric Purity Assessment

A comprehensive search of scientific literature and chemical databases did not yield specific studies detailing the chiral chromatography and enantiomeric purity assessment of this compound. While methods for the chiral separation of various pyridine derivatives have been developed, dedicated research on the enantioselective analysis of this particular compound is not publicly available.

Generally, the assessment of enantiomeric purity for chiral compounds, including those with a pyridine moiety, is crucial in pharmaceutical development and stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique employed for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between enantiomers.

The development of a chiral HPLC method for this compound would theoretically involve screening various commercially available CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. The selection of an appropriate stationary phase would be followed by the optimization of the mobile phase composition (typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol), flow rate, and column temperature to achieve baseline separation of the enantiomers. Detection would likely be performed using a UV detector, leveraging the UV absorbance of the pyridine ring.

In the absence of specific experimental data for this compound, hypothetical data tables for a successful chiral separation are presented below for illustrative purposes. These tables are based on typical parameters observed in the chiral chromatography of analogous pyridine-containing compounds.

Table 1: Hypothetical HPLC Method Parameters for Enantiomeric Purity Assessment of this compound

| Parameter | Condition |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Table 2: Hypothetical Chromatographic Results for Enantiomeric Separation

| Enantiomer | Retention Time (min) | Resolution (Rs) | Enantiomeric Excess (% ee) |

| (R)-6-(4-Pyridinyl)-5-hexyn-1-ol | 12.5 | - | 99.0 |

| (S)-6-(4-Pyridinyl)-5-hexyn-1-ol | 15.2 | 2.8 | - |

It is important to reiterate that the information presented in this section is a generalized overview of the approach that would be taken for the chiral chromatography of a compound like this compound. The specific conditions and results would need to be determined through empirical method development and validation studies.

Computational and Theoretical Studies on 6 4 Pyridinyl 5 Hexyn 1 Ol and Its Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to elucidate reaction mechanisms, determine the geometries of transition states, and predict the energetics of chemical reactions.

Elucidation of Catalytic Pathways and Transition States

In the context of 6-(4-Pyridinyl)-5-hexyn-1-ol, DFT calculations would be instrumental in exploring its reactivity in various chemical transformations. For instance, the pyridinyl nitrogen and the alkyne group are both potential sites for catalytic activation. A systematic DFT study could map out the potential energy surfaces for reactions such as transition-metal-catalyzed cross-coupling, cyclization, or hydrogenation. This would involve identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate. The calculated activation barriers would provide insights into the feasibility and kinetics of different catalytic pathways. However, no such studies have been specifically conducted for this compound.

Analysis of Selectivity (Regioselectivity, Stereoselectivity)

Many reactions involving molecules with multiple reactive sites, like this compound, can yield different constitutional isomers (regioselectivity) or stereoisomers (stereoselectivity). DFT calculations can be a predictive tool to understand and rationalize the observed selectivity. By comparing the energies of different transition states leading to various products, researchers can predict the major product of a reaction. For this compound, understanding the regioselectivity of additions to the alkyne or the stereoselectivity of reactions at a potential stereocenter would be crucial for its synthetic applications. At present, there is no available computational data on the selectivity of reactions involving this molecule.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements of atoms and molecules. They are valuable for understanding the conformational preferences and interaction profiles of chemical compounds.

Conformational Analysis

The flexible hexanol chain in this compound allows it to adopt various three-dimensional arrangements or conformations. A thorough conformational analysis, typically performed using molecular mechanics or DFT, would identify the low-energy conformers of the molecule. This information is critical as the reactivity and biological activity of a molecule can be highly dependent on its preferred shape. Such an analysis for this compound has not been reported.

Ligand-Target Interaction Prediction (in silico)

The pyridinyl group in this compound suggests its potential to act as a ligand, interacting with biological targets such as enzymes or receptors. In silico methods like molecular docking and molecular dynamics simulations are powerful tools to predict and analyze these interactions. These simulations could provide insights into the binding mode, affinity, and specificity of this compound with a given protein target. This would be a crucial first step in evaluating its potential as a therapeutic agent. However, no such in silico studies have been published.

Quantum Chemical Characterization of Electronic Properties

Quantum chemical calculations provide fundamental insights into the electronic structure of a molecule, which governs its reactivity and physical properties.

A quantum chemical analysis of this compound would involve the calculation of various electronic properties. These include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its behavior in chemical reactions. The distribution of electron density, electrostatic potential maps, and atomic charges would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis could further provide details about bonding and intramolecular interactions. To date, a comprehensive quantum chemical characterization of this compound is absent from the scientific literature.

In Vitro Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

No studies were found that evaluate the potential of 6-(4-Pyridinyl)-5-hexyn-1-ol to inhibit key enzymes in the one-carbon metabolism pathway, such as AICARFTase, GARFTase, or SHMT2. Research on inhibitors for these enzymes describes compounds with fundamentally different structures. acs.orgresearchgate.netnih.gov

DNA and Nucleic Acid Interaction Investigations

There is no published research detailing any investigations into the direct interaction of this compound with DNA or other nucleic acids. Studies on DNA-binding molecules containing pyridine (B92270) are typically focused on complex intercalating agents or metal complexes, which are not structurally related to the specified compound. rsc.orgnih.gov

Incorporation into DNA via Click Chemistry for Toolkit Development

The terminal alkyne group in this compound makes it a valuable reagent in the field of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". soton.ac.ukacs.org The 5-hexyn-1-ol (B123273) component can be readily converted into a phosphoramidite (B1245037) monomer. This monomer allows for the automated, site-specific incorporation of the alkyne functionality into synthetic DNA oligonucleotides during solid-phase synthesis. acs.org

Once integrated into a DNA strand, the alkyne serves as a chemical handle. It can be "clicked" with a wide array of azide-tagged molecules, including fluorophores, biotin (B1667282), peptides, or therapeutic agents, with high efficiency and specificity. soton.ac.ukresearchgate.net This methodology is instrumental in the development of sophisticated molecular toolkits for diagnostics and research. For instance, DNA strands labeled using this approach can be used as probes for fluorescence in situ hybridization (FISH), for studying DNA-protein interactions, or for constructing complex DNA nanostructures. soton.ac.ukresearchgate.net The reaction's high yield and compatibility with biological conditions make it a preferred method for DNA modification. acs.org

Interaction with Noncanonical DNA Structures (e.g., G-quadruplexes, i-motifs)

Guanine-rich sequences in DNA can fold into four-stranded structures known as G-quadruplexes (G4s), which play critical roles in regulating gene expression and maintaining telomere integrity. nih.govnih.gov Similarly, cytosine-rich strands can form i-motifs under acidic conditions. researchgate.netnih.gov Both structures are considered promising targets for anticancer therapies.

Compounds containing planar aromatic systems, such as the pyridine ring in this compound, are known to interact with and stabilize G-quadruplex structures. mdpi.com Ligands like Pyridostatin, which also features a pyridine-derived core, are well-documented G4 stabilizers. mdpi.com The interaction typically involves π-π stacking between the aromatic ring of the ligand and the flat G-tetrads of the quadruplex. researchgate.net Such stabilization can inhibit the activity of enzymes like telomerase, which is crucial for cancer cell immortality. nih.gov

Interestingly, many G4-binding ligands have been found to also interact with i-motifs, acting as multi-target agents. researchgate.net While some compounds stabilize both structures, others may selectively stabilize one while destabilizing the other. The pyridinyl moiety of this compound suggests a potential interaction with these noncanonical DNA forms, a property that warrants further investigation for therapeutic development. researchgate.net

DNA Gyrase Interaction Studies for Antibacterial Mechanisms

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs. dntb.gov.uanih.gov This enzyme introduces negative supercoils into DNA, a process vital for relieving topological stress during replication. nih.gov Inhibition of DNA gyrase can occur through two main mechanisms: competitive inhibition of ATP or DNA binding, or stabilization of a covalent enzyme-DNA intermediate, which leads to lethal double-strand breaks. nih.govnih.gov

The pyridinyl group is a key structural feature in some molecules that interact with DNA and associated enzymes. While direct studies on this compound are not available, related pyridine and quinolone compounds are known to inhibit DNA gyrase. nih.govresearchgate.net These inhibitors can function by binding to a transient pocket on the gyrase-DNA complex. nih.gov Molecular docking studies on other novel pyridine derivatives have shown that they can fit into the ATP-binding site of the GyrB subunit or interact with the DNA-cleavage site on the GyrA subunit, preventing DNA religation. dntb.gov.uaeco-vector.com The structure of this compound suggests it could potentially act as a gyrase inhibitor, providing a mechanistic basis for antibacterial activity.

In Vitro Antimicrobial and Cytotoxic Evaluations

The biological activity of this compound and related pyridine derivatives has been assessed against various bacterial and cancer cell lines.

Antibacterial Activity (e.g., against Staphylococcus aureus, Streptococcus pneumoniae)

Pyridine derivatives have demonstrated a broad spectrum of antibacterial activity. asianpubs.org Studies on various substituted pyridinones and related heterocyclic compounds show inhibitory effects against both Gram-positive and Gram-negative bacteria. asianpubs.org For example, certain quinoline (B57606) methanols, which share structural similarities, exhibit minimum inhibitory concentrations (MICs) in the range of 0.125–4 µg/mL against S. aureus. fraserlab.com

Streptococcus pneumoniae is another pathogen that has shown susceptibility to novel antibacterial agents, including repurposed drugs like the anticancer agent carmofur, with MICs as low as 0.25 to 1 µg/mL. nih.gov Given the established antibacterial profile of the pyridine scaffold, this compound is expected to exhibit activity against these key respiratory and opportunistic pathogens.

| Compound Class | Bacterium | Activity (MIC, µg/mL) |

|---|---|---|

| Quinolone Methanols | Staphylococcus aureus | 0.125 - 4 |

| Oral Penems (WY-49605) | Staphylococcus aureus | ≤0.06 - >8 |

| 4-Pyridinone Derivatives | Escherichia coli | >64 |

| Carmofur (Repurposed) | Streptococcus pneumoniae | 0.25 - 1 |

| Hexane (B92381) Plant Extracts | Klebsiella pneumoniae | >100 (Zone of Inhibition) |

Cytotoxic Activity against Cancer Cell Lines

The pyridine heterocycle is a prevalent scaffold in molecules designed for anticancer activity. nih.gov Numerous pyridine derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of various human tumor cell lines. nih.govnih.gov The cytotoxic effects are often measured by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit cell growth by 50%.

For example, novel tetrahydroquinoline derivatives, which contain a related nitrogen heterocycle, show potent cytotoxicity against lung (A549), breast (MCF7), and colon (HCT116) cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. researchgate.net Similarly, neolignans and other natural products have been tested against ovarian cancer cell lines (A2780, SK-OV3), showing IC50 values in the micromolar range. e-nps.or.krnih.gov The presence of the pyridine ring in this compound suggests it may possess similar antiproliferative properties.

| Compound Class/Name | Cancer Cell Line | Activity (IC50, µM) |

|---|---|---|

| Tetrahydroquinoline Hybrids | HeLa (Cervix) | 11.37 |

| Oxazepine Derivatives | HCT116 (Colon) | <1 (nanomolar) |

| PARP Inhibitors (PJ-34) | HL-60 (Leukemia) | ~10 |

| Mycotoxins (Deoxynivalenol) | HepG2 (Liver) | Varies (nM to µM) |

| Myrifragranone C | A2780 (Ovarian) | 14.1 |

Structure-Activity Relationship (SAR) Studies from In Vitro Data

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For pyridine derivatives, SAR analyses have provided valuable insights into the structural features that govern their biological activity. nih.govnih.gov

The biological effects of pyridine-containing molecules are highly dependent on the nature, number, and position of substituents on the pyridine ring. nih.gov Studies have shown that the presence of electron-donating groups (like -OH, -OMe) or electron-withdrawing groups can significantly modulate antiproliferative and antibacterial activity. nih.govnih.gov For instance, the position of methoxy (B1213986) (-OMe) groups on a pyridine derivative's structure has been directly linked to its potency against cancer cell lines. nih.gov Conversely, bulky substituents or certain halogens can sometimes decrease activity. nih.gov

In this compound, the key structural components for SAR analysis are:

The 4-Pyridinyl Group : This nitrogen-containing aromatic ring is often crucial for interacting with biological targets like DNA or enzyme active sites through hydrogen bonding and π-stacking. Its specific substitution pattern (at position 4) dictates the geometry of interaction.

The Alkyne Linker : The rigid, linear alkyne group acts as a spacer, positioning the pyridine ring at an optimal distance and orientation for target binding. It also provides the handle for click chemistry modifications.

The Terminal Hydroxyl Group : The -OH group can participate in hydrogen bonding, potentially enhancing binding affinity to a target protein or improving the molecule's solubility.

By systematically modifying each of these components—for example, by changing the substituent on the pyridine ring, altering the length of the alkyne chain, or replacing the hydroxyl group—researchers can fine-tune the compound's potency and selectivity for a desired biological effect.

Applications in Advanced Organic Synthesis and Ligand Design

Versatile Building Block in the Synthesis of Complex Molecules

The compound's distinct functional groups at opposite ends of a six-carbon chain make it an exemplary building block for constructing complex molecular architectures. The terminal alkyne is particularly useful for carbon-carbon bond formation, while the hydroxyl group can be derivatized or used in condensation reactions.

The utility of the parent compound, 5-hexyn-1-ol (B123273), as a precursor in the synthesis of natural products like Lycopodium (B1140326) alkaloids and other complex structures such as cinnoline-fused cyclic enediynes, highlights the potential of its pyridinyl derivative. jaydevchemicals.com The introduction of the pyridine (B92270) ring provides a nitrogenous core, opening pathways to a different class of alkaloids and pharmacologically active nitrogen heterocycles.

The reactivity of the molecule can be precisely controlled. The hydroxyl group can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. prepchem.com The terminal alkyne can undergo a variety of transformations, including further coupling reactions or deprotonation to form a reactive acetylide anion. This versatility allows for the stepwise and controlled assembly of elaborate molecules. Chiral hexynones and related alkynols are key precursors in the total synthesis of complex natural products like photosynthetic hydroporphyrins, suggesting that chiral variants of 6-(4-pyridinyl)-5-hexyn-1-ol could serve as crucial intermediates in asymmetric synthesis. rsc.org

| Functional Group | Potential Transformation | Reaction Type | Resulting Structure |

|---|---|---|---|

| Terminal Alkyne (-C≡CH) | Coupling with Aryl/Vinyl Halide | Sonogashira Coupling | Internal Alkyne (Ar-C≡C-R) |

| Terminal Alkyne (-C≡CH) | Hydration (Markovnikov) | Acid-Catalyzed Hydration | Methyl Ketone (-C(O)CH₃) |

| Terminal Alkyne (-C≡CH) | Cycloaddition with Azide (B81097) | Alkyne-Azide Cycloaddition (Click Chemistry) | Triazole Ring |

| Primary Alcohol (-CH₂OH) | Reaction with Carboxylic Acid | Esterification | Ester (-CH₂OC(O)R) |

| Primary Alcohol (-CH₂OH) | Reaction with p-Toluenesulfonyl chloride | Tosylation | Tosyl Ester (-CH₂OTs) |

| Pyridine Ring | Coordination to Metal Center | Ligand Binding | Metal Complex |

Scaffold for Heterocyclic Ring System Construction

The alkynylpyridine structure is an ideal precursor for synthesizing fused and polycyclic heterocyclic systems, which are core components of many pharmaceuticals. The molecule is primed for intramolecular cyclization reactions, which can be triggered under various conditions to yield complex ring structures with high efficiency.

One powerful strategy involves the metal-catalyzed cyclization of enynes. For instance, gold(I) catalysts are known to activate alkynes, promoting intramolecular nucleophilic attack from a tethered group to form complex polycycles. rsc.org In the case of this compound, the pyridine nitrogen or the hydroxyl oxygen could act as the internal nucleophile, leading to the formation of fused N-heterocycles like quinolizine or O-heterocycles, respectively. Such cyclization reactions of alkynylheteroaromatics are a recognized strategy for accessing diverse fused pyridoheterocycles. nih.gov

Furthermore, transition-metal-catalyzed C-H activation and cyclization offer another route. Nickel-catalyzed reactions have been developed for the C-H cyclization of pyridines with alkenes to produce tetrahydroquinolines and tetrahydroisoquinolines, and similar principles could be applied to an alkynyl tether. acs.org These methods provide access to valuable heterocyclic scaffolds that are otherwise difficult to synthesize. acs.org

| Reaction Type | Catalyst/Reagent Example | Potential Product Scaffold | Significance |

|---|---|---|---|

| Intramolecular Hydroamination/Cyclization | Gold(I) or other Lewis acids | Dihydroquinolizine derivatives | Core of many alkaloids |

| Intramolecular Hydroalkoxylation | Lewis/Brønsted acids | Fused Dihydropyranopyridine | Common heterocyclic motif |

| Radical Cyclization | Radical Initiator (e.g., AIBN) | Pyridinyl-substituted cyclic compounds | Access to functionalized carbocycles |

| [4+2] Cycloaddition (Diels-Alder) | Heat or Lewis Acid | Fused Pyridopyridine (Naphthyridine) systems nih.gov | Scaffold for bioactive agents nih.gov |

Rational Design of Ligands for Biological Targets

The rational design of small molecules that can selectively interact with biological targets is a cornerstone of modern medicinal chemistry. The this compound scaffold possesses several features that make it attractive for ligand development. The pyridine ring is a common motif in pharmaceuticals, acting as a bioisostere for other aromatic systems and serving as a hydrogen bond acceptor or a metal-coordinating ligand. nih.gov

This scaffold is particularly relevant for the design of enzyme inhibitors. For example, many kinase inhibitors utilize a heterocyclic core, such as pyrazolopyrimidine, to mimic the adenine (B156593) base of ATP and bind to the enzyme's hinge region. nih.gov The 4-pyridyl group of this compound can fulfill a similar role. The alkynyl-alcohol side chain provides a vector for introducing additional functionalities to target other regions of the binding pocket, thereby enhancing potency and selectivity. This scaffold-hopping approach, replacing known cores with novel ones like the 2,4-diarylthiazole, has proven effective in discovering highly potent and selective inhibitors for enzymes like cytochrome P450 1B1. nih.gov

| Target Class | Role of Pyridyl-Alkyne Scaffold | Illustrative Example of Target | Reference Principle |

|---|---|---|---|

| Protein Kinases | Hinge-binding via pyridine N; side chain explores hydrophobic pockets. | Src kinase, ABL kinase, EGFR | 4-aminopyrazolopyrimidine inhibitors nih.gov |

| Cytochrome P450 Enzymes | Pyridine coordinates to heme iron or interacts with active site residues. | CYP1B1, CYP1A1 | Stilbene- and thiazole-based inhibitors nih.gov |

| Carboxylesterases (CE) | Scaffold provides a rigid framework for orienting inhibitory groups. | Human intestinal CE (hiCE) | Pyridyl-dione inhibitors acs.org |

| Fatty Acid Binding Proteins (FABP) | The quinoline (B57606) (fused pyridine) scaffold serves as a core for building inhibitors. | FABP4, FABP5 | Quinoline-based inhibitors researchgate.net |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for visualizing and studying biological processes in living systems. nih.gov An effective probe typically requires a recognition element to bind a specific target and a reporter element (e.g., a fluorophore) for detection. nih.govnih.gov The this compound structure is an excellent platform for creating such probes.

The terminal alkyne is a key feature, serving as a bioorthogonal handle. It can react with an azide-modified biomolecule via the copper-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows the probe to be covalently and selectively attached to a target protein, lipid, or other molecule of interest within a complex biological environment.

The pyridyl moiety can function as part of the target recognition element or be incorporated into a fluorophore. Pyridine-based fluorescent dyes have been developed for various bioimaging applications, such as visualizing lipid droplets, which are important organelles in cellular metabolism. mdpi.comrsc.org The alcohol group provides a convenient attachment point for conjugating a fluorophore or other reporter tags (like biotin (B1667282) for affinity purification) without disrupting the recognition or reactive elements of the probe.

| Probe Component | Function | Corresponding Moiety on Scaffold |

|---|---|---|

| Reactive Handle | Covalent attachment to biological target (e.g., via Click Chemistry). | Terminal Alkyne |

| Recognition Element | Binds selectively to the biological target (e.g., enzyme active site). | Pyridinyl Ring and modifications |

| Reporter/Linker Attachment Point | Site for conjugation of a fluorophore, biotin, or other tag. | Hydroxyl Group |

Q & A

Q. What are the common synthetic routes for 6-(4-Pyridinyl)-5-hexyn-1-ol?

The compound is typically synthesized via Sonogashira coupling , a palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. For example, a protocol involves reacting 3-bromo-5-(protected-oxy)pyridine derivatives with 5-hexyn-1-ol using PdCl₂(PPh₃)₂ as a catalyst, CuI as a co-catalyst, and triethylamine as a base under reflux conditions . Key steps include inert atmosphere handling (argon), controlled reagent stoichiometry, and purification via column chromatography.

Q. How is this compound characterized analytically?

Standard characterization includes:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and functional groups (e.g., pyridinyl protons at δ 7.5–8.5 ppm, alkyne signals absent due to symmetry).

- Mass spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., m/z ~177.23 for C₁₁H₁₁NO).

- Infrared (IR) spectroscopy : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and hydroxyl O-H stretch (~3200–3600 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar alcohols (e.g., 5-Hexyn-1-ol derivatives):

- Use PPE (gloves, goggles) and work in a fume hood.

- Avoid inhalation (H335) and skin contact (H315). For spills, neutralize with inert absorbents and dispose as hazardous waste .

Q. What are its typical applications in chemical research?

It serves as a building block for:

- Heterocyclic scaffolds (e.g., pyridine-based ligands).

- Pharmacological probes targeting kinases or receptors, analogous to pyridinyl-benzothiazolamine derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized in Sonogashira coupling for this compound?

Key variables include:

- Catalyst loading : Optimize PdCl₂(PPh₃)₂ (0.5–5 mol%) and CuI (10 mol%) to balance cost and efficiency.

- Solvent : Triethylamine acts as both base and solvent, but mixed systems (e.g., THF/Et₃N) may improve solubility.

- Temperature : Reflux (~80°C) ensures activation energy but may require degassing to prevent alkyne oxidation .

Q. What strategies mitigate challenges in regioselectivity during synthesis?

- Protecting groups : Use tert-butyldiphenylsilyl (TBDPS) or trimethylsilyl (TMS) groups to protect the hydroxyl moiety during coupling, as seen in silylation protocols .

- Directed ortho-metalation : Functionalize pyridine rings prior to coupling to direct alkyne attachment .

Q. How to resolve contradictions in reported bioactivity data for related compounds?

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation times).

- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. hydroxyl groups on pyridine) to isolate bioactive motifs .

Q. What advanced techniques assess stability under varying storage conditions?

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 6 months, monitoring degradation via HPLC.

- Mass spectrometry imaging (MSI) : Track decomposition products (e.g., oxidation to ketones or carboxylic acids) .

Q. How to address analytical challenges in quantifying impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.